N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide
CAS No.: 2320891-13-0
VCID: VC6748367
Molecular Formula: C18H18FN7O
Molecular Weight: 367.388
* For research use only. Not for human or veterinary use.
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide - 2320891-13-0](/images/structure/VC6748367.png)
Description |
SynthesisThe synthesis of such complex molecules typically involves multiple steps, including the formation of the triazolo-pyridazine core, the introduction of the azetidine ring, and the attachment of the nicotinamide group. Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Biological ActivityCompounds with similar structures often exhibit significant biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties. The triazolo-pyridazine moiety is known for its ability to interact with biological targets such as enzymes and receptors, which can lead to therapeutic effects. Potential ApplicationsGiven its structural features, this compound may have potential applications in cancer research, antimicrobial therapy, or as an enzyme inhibitor. Further biological assays are necessary to elucidate its exact mechanism of action and potential therapeutic uses. Comparison with Similar Compounds |
---|---|
CAS No. | 2320891-13-0 |
Product Name | N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide |
Molecular Formula | C18H18FN7O |
Molecular Weight | 367.388 |
IUPAC Name | N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide |
Standard InChI | InChI=1S/C18H18FN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3 |
Standard InChIKey | AVTQTUHPTHTQTQ-UHFFFAOYSA-N |
SMILES | CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)F |
Solubility | not available |
PubChem Compound | 134161438 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume